molecular formula C8H19N B049996 Octylamine CAS No. 111-86-4

Octylamine

Cat. No. B049996
CAS RN: 111-86-4
M. Wt: 129.24 g/mol
InChI Key: IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Patent
US07264344B2

Procedure details

A mixture of 20.4 g of the white solid obtained in Intermediate Preparation Example 8, 6.4 g of n-octylamine, 80 g of methyl ethyl ketone and 0.8 g of pyridine was heated at a temperature of 70° C. and reacted with stirring for 10 hours. After cooling, the reaction mixture was added in 800 mL of methanol with stirring over 15 minutes, and the mixture was further stirred for one hour. A deposited solid was collected by filtration and dried in vacuo to obtain 28 g of a pale whitish yellow solid. The resulting compound had a molecular weight measured by high-performance liquid chromatography of 15,000.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
white solid
Quantity
20.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](C)=O)[CH3:2].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH2:11]([NH2:6])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:2][CH2:1][CH3:3]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
white solid
Quantity
20.4 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 489.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07264344B2

Procedure details

A mixture of 20.4 g of the white solid obtained in Intermediate Preparation Example 8, 6.4 g of n-octylamine, 80 g of methyl ethyl ketone and 0.8 g of pyridine was heated at a temperature of 70° C. and reacted with stirring for 10 hours. After cooling, the reaction mixture was added in 800 mL of methanol with stirring over 15 minutes, and the mixture was further stirred for one hour. A deposited solid was collected by filtration and dried in vacuo to obtain 28 g of a pale whitish yellow solid. The resulting compound had a molecular weight measured by high-performance liquid chromatography of 15,000.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
white solid
Quantity
20.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](C)=O)[CH3:2].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH2:11]([NH2:6])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:2][CH2:1][CH3:3]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
white solid
Quantity
20.4 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 489.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.